“4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
The molecular weight of “4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol” is 232.28 . The InChI Code is 1S/C13H16N2O2/c16-13(5-7-17-8-6-13)9-15-10-14-11-3-1-2-4-12(11)15/h1-4,10,16H,5-9H2 .
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a complex organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a unique structure that combines a benzodiazole moiety with a tetrahydrofuran-like ring, contributing to its potential applications in medicinal chemistry.
The synthesis and evaluation of compounds similar to 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol have been explored in various research articles and patents. Notably, the synthesis of similar benzodiazole derivatives has been reported in scientific literature, indicating ongoing research into this class of compounds for their pharmacological properties .
This compound can be classified under:
The synthesis of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves several steps, including the formation of the benzodiazole ring followed by the introduction of the oxan-4-ol structure.
Technical Details:
The molecular structure of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol consists of:
The molecular formula is with a molecular weight of approximately 234.26 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within the oxan ring.
The compound can participate in various chemical reactions typical for benzodiazoles and alcohols, including:
Reactions are often conducted under controlled conditions using solvents like dimethyl sulfoxide or dichloromethane and may involve catalysts such as Lewis acids or bases to facilitate the transformation.
The mechanism of action for compounds like 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves:
Studies have shown that benzodiazole derivatives exhibit activity against certain biological targets, potentially leading to applications in treating neurological disorders or as anti-cancer agents .
Relevant data from studies indicate that these compounds often exhibit favorable lipophilicity, enhancing their ability to penetrate biological membranes .
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has potential applications in:
Research continues to explore the full range of biological activities associated with this compound and its derivatives, highlighting its significance in drug discovery efforts .
The systematic IUPAC name 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol provides a complete structural description of this bifunctional heterocyclic compound. The name comprises three key components:
Alternative nomenclature formats include:
Structural Classification:
Electronic Features:
Table 1: Nomenclature and Structural Features
Component | Chemical Class | Key Features |
---|---|---|
2-Methyl-1H-1,3-benzodiazole | Fused bicyclic heteroarene | Planar structure, aromatic character, basic N atoms |
Oxan-4-ol | Saturated oxygen heterocycle | Chair conformation, hydrophilic tertiary alcohol |
Methylene linker | Alkyl bridge | Spacer enabling conformational flexibility |
The compound emerged as a structural hybrid in early 2000s drug discovery programs, designed to merge the pharmacological profile of benzimidazoles with the metabolic stability of oxacyclic alcohols. Key milestones include:
Synthetic Origins
Initial synthesis routes exploited N-alkylation reactions of 2-methylbenzimidazole with 4-(halomethyl)oxan-4-ol precursors. This methodology mirrored photoredox alkylation strategies for benzimidazoles documented in visible-light-mediated chemistry reviews, where bromomethyl intermediates were coupled with N-heterocycles under Ir/Ru catalysis [3]. Early synthetic challenges involved regioselective N1-alkylation (versus N3) and purification of the polar tertiary alcohol product.
Patent Landscape
Patent activity surged post-2010, with the compound appearing as:
Table 2: Key Patent Applications Featuring Related Structures
Patent/Publication | Focus Area | Role of Compound |
---|---|---|
US8765761B2 (2014) | Kinase inhibition | Structural analog in Syk inhibitors |
MX2014014563A (2015) | Antiviral agents | Intermediate for solid forms of HCV therapeutics |
Methodological Advancements
The compound’s synthesis benefited from visible-light photocatalysis breakthroughs. For instance, Stephenson’s Ru(bpy)3Cl2-catalyzed alkylation of indoles/benzazoles (2012) provided efficient access to analogous N-methylene-linked heterocycles [3]. These methods overcame limitations of classical alkylation (e.g., over-quaternization, harsh conditions).
Emergence in Drug Discovery
Structure-activity relationship (SAR) studies exploited:
This hybrid architecture represents a rational design strategy to balance pharmacophore functionality and drug-like properties in modern medicinal chemistry.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2